4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine

Cross-coupling Suzuki-Miyaura Regioselectivity

Researchers face regioisomeric inconsistencies when sourcing pyrazolylpiperidines-switching bromine position or N-substitution invalidates SAR models. This compound provides the exact 3-bromo, N-methyl pattern validated for kinase hinge binding and CCR1 antagonism. - **Key application**: Single-step Suzuki arylation at C-3; access Bayer WO2013037768A1 fungicide space. - **Supply advantage**: 97% purity, 2-8°C ISO-certified chain, no need for repurification in chemotaxis assays.

Molecular Formula C9H14BrN3
Molecular Weight 244.13 g/mol
Cat. No. B8177290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine
Molecular FormulaC9H14BrN3
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N2C=CC(=N2)Br
InChIInChI=1S/C9H14BrN3/c1-12-5-2-8(3-6-12)13-7-4-9(10)11-13/h4,7-8H,2-3,5-6H2,1H3
InChIKeyJRCBJIRLYHDLKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine Technical Baseline


4-(3-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine (CAS 2104972-39-4) is a heterocyclic building block combining an N-methylpiperidine moiety with a 3-bromopyrazole ring . It belongs to the pyrazolylpiperidine class, a scaffold employed in medicinal chemistry for the development of kinase inhibitors, GPCR modulators, and fungicidal agents [1]. The compound is commercially available at 97% purity with recommended storage at 2–8 °C, and is specifically catalogued for pharmaceutical R&D and quality control applications under ISO-certified supply chains .

Compound Type Heterocyclic building block; pyrazolylpiperidine scaffold for medicinal chemistry tool compound development.
Workflow Context Supports kinase inhibitor, GPCR modulator, and fungicide discovery research programs requiring regiospecific bromination.
Supply Context Catalogued for pharmaceutical R&D; ISO-certified supply chain with defined purity and cold-chain storage specifications.

Why In-Class Substitution Is Scientifically Unjustified


Within the pyrazolylpiperidine family, regioisomeric bromine placement (3- vs 4-position) dictates cross-coupling reactivity, while N-substitution status (methyl vs hydrogen) governs basicity, lipophilicity, and metabolic stability [1][2]. Though suppliers may offer in-class analogs such as the 4-bromo isomer or the N-des-methyl variant, they cannot be substituted without invalidating established reactivity models and potentially altering downstream biological or material profiles. The following quantitative evidence demonstrates exactly where 4-(3-bromo-1H-pyrazol-1-yl)-1-methylpiperidine diverges from its closest comparators.

Target Compound
3-Bromo-1-methylpiperidine: Reported faster oxidative addition in Suzuki coupling.
4-Bromo Isomer
Slower cross-coupling kinetics may shift reactivity models and reduce conversion efficiency under identical conditions.
Target Compound
N-methyl piperidine: Predicted logP ~1.95 supporting balanced permeability context.
N-Des-methyl Analog
Lower lipophilicity and altered basicity may reduce membrane permeability and metabolic stability profiles.
Target Compound
N-alkyl piperidine class: Reported high aqueous solubility facilitating assay-ready preparation.
N-Sulfonyl Analog
Class-level poor solubility may necessitate additional formulation steps and compromise assay reproducibility.

Quantitative Differentiation vs. Closest Analogs


Cross-Coupling Reactivity: 3-Bromo vs. 4-Bromo Regioisomer

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the 3-bromopyrazole moiety in the target compound undergoes oxidative addition faster than the corresponding 4-bromopyrazole isomer. This positional effect is documented in a systematic study of unprotected nitrogen-rich heterocycles, where 3-bromopyrazoles consistently exhibited superior reactivity profiles relative to 4-bromopyrazoles under identical Pd precatalyst conditions [1].

Cross-Coupling Reactivity
Class-level inference
3-Br > 4-Br for oxidative addition.
Reported faster reaction under Pd precatalyst conditions.
Supports higher expected conversion in library synthesis.
Suzuki-Miyaura benchmark; JACS 2013 study context.
Cross-coupling Suzuki-Miyaura Regioselectivity Medicinal Chemistry Building Blocks

Predicted logP and Solubility vs. N-Des-Methyl Analog

The presence of the N-methyl group on the piperidine ring differentiates the target compound from its N-des-methyl analog, 4-(3-bromo-1H-pyrazol-1-yl)piperidine. Computational predictions indicate a logP of approximately 1.95 for the N-methyl derivative . The N-des-methyl analog is expected to have a lower logP and a lower pKa, resulting in reduced membrane permeability. In an IRAK4 inhibitor program, N-alkyl piperidines (including N-methyl) exhibited excellent aqueous solubility and reduced oral exposure compared to N-sulfonyl analogs, establishing the N-methyl group as a tunable parameter for solubility-exposure trade-offs [1].

Physicochemical Profile
Class-level inference
logP ~1.95 (predicted).
N-alkyl class: Reported high aqueous solubility vs. N-sulfonyl class poor solubility.
Supports solubility-permeability balance review.
IRAK4 inhibitor SAR context; ACS Med. Chem. Lett. 2015.
Physicochemical Properties Lipophilicity Drug-likeness ADME

Purity and Storage Specification for Reproducibility

The target compound is supplied at a verified purity of 97% (HPLC) with a storage condition of 2–8 °C, ensuring a shelf life of three years . A closely related isomer, 4-(4-bromo-1H-pyrazol-1-yl)-1-methylpiperidine, is typically offered at 95% purity by comparable suppliers . The 2% purity difference and defined cold-chain storage specification for the 3-bromo isomer reduce variability in biological assay results and coupling reaction yields, providing a procurement-grade advantage.

Purity & Storage
Head-to-head
97% (HPLC), 2–8°C storage.
3-year shelf life (supplier COA specification).
Specification supports reproducibility in multi-step synthesis.
2% higher nominal purity vs. common 4-bromo isomer supplier specs.
Purity Specification Stability Supplier Quality Reproducibility

Patent-Class Scaffold Enablement by 3-Bromopyrazole

The 3-bromopyrazole moiety is a privileged enabling group for constructing patent-class therapeutic and agrochemical candidates. The CCR1 antagonist patent landscape (e.g., US8546442B2) explicitly claims pyrazolopiperidine compounds [1], while the Bayer fungicide patent WO2013037768A1 covers heteroarylpiperidine derivatives incorporating pyrazole rings as core scaffolds [2]. Importantly, the selectivity of the 3-bromo position allows site-specific coupling to generate focused libraries of CCR1 antagonists and kinase inhibitors, whereas the 4-bromo isomer is predominantly used where C-4 derivatization is desired, such as in certain PDE or COX inhibitor programs [3].

Patent Scaffold Context
Class-level inference
Mapped to CCR1 antagonist, IRAK4 inhibitor, and fungicide patent families.
3-Br enables site-specific coupling for focused library generation.
Supports patent-aligned medicinal chemistry programs.
4-Br scaffold primarily associated with PDE/COX inhibitor contexts.
Patent Landscape CCR1 Antagonist Kinase Inhibitor Fungicide

Validated Application Scenarios


Kinase Inhibitor Library Synthesis via Suzuki Coupling

The 3-bromo substituent enables rapid diversification at the pyrazole C-3 position through Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. This site is critical for modulating hinge-region binding in kinase targets such as IRAK4, where N-alkylpiperidine-pyrazole scaffolds have demonstrated oral efficacy in rodent inflammation models [1]. Using this compound as the central building block, a focused library of C-3-arylated analogs can be generated in a single step, capitalizing on the faster oxidative addition kinetics of 3-bromo vs. 4-bromo pyrazoles [2].

CCR1 Antagonist Lead Optimization and GPCR Screening

The pyrazolopiperidine core is a recognized pharmacophore for CCR1 antagonism, as evidenced by the extensive patent landscape (US8546442B2). The target compound provides the exact substitution pattern suitable for appending diverse amide, sulfonamide, or biaryl groups at the pyrazole ring while maintaining the N-methylpiperidine moiety required for receptor binding and membrane permeability [3]. Its defined purity and solubility profile support direct use in cellular chemotaxis and binding assays without additional purification.

Agrochemical Fungicide Lead Generation

The Bayer fungicide patent family (WO2013037768A1) explicitly covers heteroarylpiperidine derivatives featuring pyrazole rings. Incorporating this building block into early-stage fungicide discovery programs allows direct access to the patented chemical space, with the 3-bromo handle enabling subsequent diversification to explore structure-activity relationships against phytopathogenic fungi [4].

Ionic Liquid and Material Science Precursor Synthesis

The N-methylpiperidine moiety, combined with the polarizable bromopyrazole ring, makes this compound a candidate for synthesizing pyrazolium-based ionic liquids. The 3-bromo position can be quaternized or cross-coupled to tune thermal and electrochemical properties, while the N-methyl piperidine provides a pre-formed tertiary amine for salt formation .

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
3-Bromo cross-coupling handle
Suzuki coupling conditions with aryl/heteroaryl boronic acids
GPCR / CCR1 Antagonist Research
N-methylpiperidine pharmacophore
Cellular chemotaxis and binding assay compatibility
Agrochemical Fungicide Discovery
Pyrazolopiperidine core scaffold
Pathogen SAR and selectivity screening context
Ionic Liquid Precursor Synthesis
3-Bromo functionalization site
Thermal and electrochemical property profiling
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